molecular formula C27H27ClN2O4S B11442592 Ethyl 6-[(2-butoxy-2-oxoethyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 6-[(2-butoxy-2-oxoethyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11442592
M. Wt: 511.0 g/mol
InChI Key: XWXOKZZLNNKSON-UHFFFAOYSA-N
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Description

Ethyl 6-[(2-butoxy-2-oxoethyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as butoxy, oxoethyl, sulfanyl, chlorophenyl, cyano, and phenyl groups

Preparation Methods

The synthesis of Ethyl 6-[(2-butoxy-2-oxoethyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the butoxy and oxoethyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Addition of the sulfanyl group: This step can be performed using thiol reagents under suitable conditions.

    Incorporation of the chlorophenyl and cyano groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 6-[(2-butoxy-2-oxoethyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the nitro or cyano groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles.

Scientific Research Applications

Ethyl 6-[(2-butoxy-2-oxoethyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound can be used in the development of new materials with desired chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-[(2-butoxy-2-oxoethyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The dihydropyridine ring can interact with calcium channels, modulating their activity. This interaction can affect various cellular processes, including muscle contraction and neurotransmitter release. The compound’s other functional groups may also contribute to its overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Ethyl 6-[(2-butoxy-2-oxoethyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives such as nifedipine and amlodipine. While these compounds share a common dihydropyridine core, the specific substitutions in this compound confer unique chemical properties and potential applications. For example, the presence of the butoxy and oxoethyl groups may enhance its solubility and bioavailability compared to other dihydropyridine derivatives.

Similar compounds include:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Nicardipine: A dihydropyridine derivative used to treat angina and high blood pressure.

Properties

Molecular Formula

C27H27ClN2O4S

Molecular Weight

511.0 g/mol

IUPAC Name

ethyl 6-(2-butoxy-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C27H27ClN2O4S/c1-3-5-15-34-22(31)17-35-26-20(16-29)23(19-13-9-10-14-21(19)28)24(27(32)33-4-2)25(30-26)18-11-7-6-8-12-18/h6-14,23,30H,3-5,15,17H2,1-2H3

InChI Key

XWXOKZZLNNKSON-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSC1=C(C(C(=C(N1)C2=CC=CC=C2)C(=O)OCC)C3=CC=CC=C3Cl)C#N

Origin of Product

United States

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